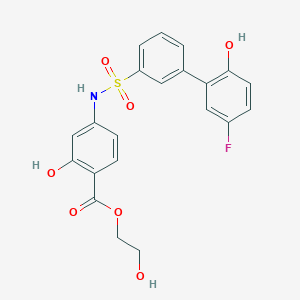
KAN0438757
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KAN0438757は、6-ホスホフルクト-2-キナーゼ/フルクトース-2,6-ビスホスファターゼ3(PFKFB3)の新規かつ選択的な阻害剤です。PFKFB3は、癌細胞でしばしばアップレギュレートされる代謝経路である解糖系において重要な役割を果たす酵素です。 This compoundは、さまざまな癌細胞の増殖と遊走を阻害する上で有望な結果を示しており、癌治療の潜在的な治療薬となっています .
準備方法
KAN0438757の合成には、鍵となる中間体の形成と最終的なカップリング反応を含む複数のステップが含まれます。合成経路は通常、フェニルスルホンアミド中間体の調製から始まり、必要な官能基を導入するための反応が続きます。最後のステップは、中間体を適切な試薬とカップリングさせてthis compoundを形成することです。 反応条件には、多くの場合、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
化学反応の分析
KAN0438757は、以下を含むさまざまな化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 化合物は還元されて還元誘導体を形成することができます。
置換: this compoundは、官能基が他の基に置き換えられる置換反応を受けることができます。
加水分解: 化合物は加水分解されてより小さな成分に分解することができます。
これらの反応で使用される一般的な試薬には、過酸化水素のような酸化剤、水素化ホウ素ナトリウムのような還元剤、加水分解のための酸または塩基などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
癌研究: this compoundは、癌細胞の増殖と遊走を阻害する可能性について広く研究されています。 .
代謝研究: 化合物は、解糖系におけるPFKFB3の役割とその細胞代謝への影響を研究するために使用されます。 .
炎症性疾患: This compoundは、Nrf2/HO-1経路を標的とすることで炎症を軽減する可能性を示しており、急性膵炎などの炎症性疾患の治療候補となっています.
科学的研究の応用
KAN0438757 has a wide range of scientific research applications, including:
Cancer Research: this compound has been extensively studied for its potential to inhibit cancer cell proliferation and migration. .
Metabolic Studies: The compound is used to study the role of PFKFB3 in glycolysis and its impact on cellular metabolism. .
Inflammatory Diseases: This compound has shown potential in reducing inflammation by targeting the Nrf2/HO-1 pathway, making it a candidate for treating inflammatory diseases like acute pancreatitis.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting PFKFB3 and related pathways
作用機序
KAN0438757は、解糖系に関与する酵素であるPFKFB3を選択的に阻害することにより、その効果を発揮します。PFKFB3を阻害することにより、this compoundは、解糖系の主要な調節因子であるフルクトース-2,6-ビスホスファートのレベルを低下させます。この阻害は、解糖系のフラックスを低下させ、癌細胞へのエネルギー供給を減らします。 化合物はまた、Nrf2/HO-1炎症シグナル伝達経路を活性化し、その抗炎症効果に貢献します .
類似化合物との比較
KAN0438757は、高い選択性と効力により、他のPFKFB3阻害剤とは異なります。類似の化合物には以下が含まれます。
3PO: 別のPFKFB3阻害剤ですが、this compoundと比較して選択性と効力が低くなっています.
PFK15: 強力なPFKFB3阻害剤ですが、薬物動態が異なります.
PFK158: PFK15に似ていますが、安定性と有効性が向上しています.
This compoundは、最小限の毒性で癌細胞の増殖と遊走を効果的に阻害できるため、さらに開発を進めるための有望な候補となっています .
生物活性
KAN0438757 is a selective inhibitor of the enzyme 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase-3 (PFKFB3), which plays a significant role in cancer metabolism and cell proliferation. This compound has garnered attention for its potential therapeutic applications in various cancers, including glioblastoma and colorectal cancer (CRC). This article synthesizes findings from multiple studies to elucidate the biological activity of this compound, focusing on its effects on cell viability, migration, and its mechanism of action.
This compound selectively inhibits PFKFB3, leading to decreased glycolysis in cancer cells. This inhibition disrupts the energy metabolism of tumors, which is crucial for their growth and survival. Specifically, this compound has been shown to:
- Reduce dNTP levels : By impairing nucleotide biosynthesis, this compound affects DNA repair mechanisms, particularly homologous recombination repair (HRR) .
- Induce apoptosis : The compound causes morphological changes indicative of apoptosis in treated cancer cells .
- Enhance radiosensitivity : this compound increases the sensitivity of cancer cells to ionizing radiation, making them more susceptible to treatment .
Effects on Cell Viability
In vitro studies have demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance:
- Glioblastoma Cell Lines (U373 and U251) : Treatment with this compound resulted in a dose-dependent decrease in cell viability. At concentrations of 10 µM and above, a significant reduction in viable cells was observed .
| Concentration (µM) | U373 Cell Viability (%) | U251 Cell Viability (%) |
|---|---|---|
| 5 | 85 | 80 |
| 10 | 70 | 65 |
| 25 | 45 | 42 |
| 50 | 30 | 28 |
| 100 | 15 | 12 |
Effects on Cell Migration
This compound has also been studied for its impact on cancer cell migration:
- In Glioblastoma Cells : The wound healing assay showed that treatment with this compound significantly inhibited the migration of U373 and U251 cells. For example, at a concentration of 10 µM, the wound closure percentage was reduced to approximately 20% after 72 hours .
| Concentration (µM) | Wound Closure Percentage (%) |
|---|---|
| Control | 80 |
| 5 | 75 |
| 10 | 20 |
| 25 | 8 |
Colorectal Cancer
A study evaluated the effects of this compound on patient-derived organoids from colorectal cancer. The results indicated that:
- Reduced Migration and Invasion : this compound significantly decreased both migration and invasion capabilities of CRC cells while preserving normal colonic organoids .
- Non-Toxicity in Vivo : In animal models (C57BL6/N mice), this compound was administered without significant systemic toxicity, suggesting a favorable safety profile for potential clinical applications .
Glioblastoma
Research focusing on glioblastoma revealed that:
- Induction of Apoptosis : High doses of this compound led to increased apoptotic markers in glioma cells, confirming its efficacy as an anticancer agent .
- Impact on DNA Repair Mechanisms : The compound inhibited the recruitment of essential proteins involved in DNA repair processes, further enhancing its potential as a therapeutic agent against resistant tumor types .
特性
IUPAC Name |
2-hydroxyethyl 4-[[3-(5-fluoro-2-hydroxyphenyl)phenyl]sulfonylamino]-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO7S/c22-14-4-7-19(25)18(11-14)13-2-1-3-16(10-13)31(28,29)23-15-5-6-17(20(26)12-15)21(27)30-9-8-24/h1-7,10-12,23-26H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDFCYMUXHUTCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)OCCO)O)C3=C(C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














